molecular formula C20H20FN3O B2659544 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide CAS No. 366483-55-8

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2659544
CAS No.: 366483-55-8
M. Wt: 337.398
InChI Key: WHDBJKHNDXAISL-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a diethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:

    Formation of the Diethylamino Intermediate: This involves the reaction of a suitable precursor with diethylamine under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Coupling with Fluorophenyl Group: The final step involves coupling the intermediate with a fluorophenyl compound under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of amines or other reduced compounds.

Scientific Research Applications

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide: Similar structure but with dimethylamino instead of diethylamino group.

    (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-chlorophenyl)prop-2-enamide: Similar structure but with a chlorophenyl group instead of fluorophenyl.

Uniqueness

This detailed article provides a comprehensive overview of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-3-24(4-2)17-11-9-15(10-12-17)13-16(14-22)20(25)23-19-8-6-5-7-18(19)21/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDBJKHNDXAISL-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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